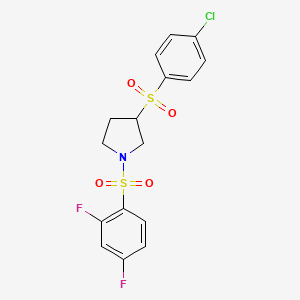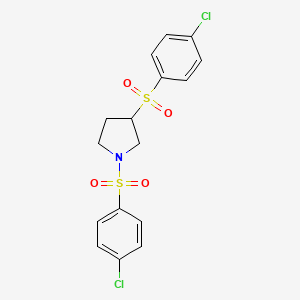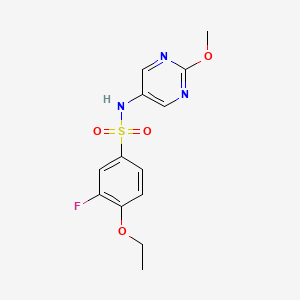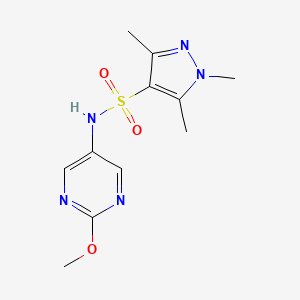![molecular formula C14H16N4O3S B6429110 N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2329512-37-8](/img/structure/B6429110.png)
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as NDMAP, is an organic compound with a wide range of applications. It is a versatile compound that can be used as a starting material in organic synthesis, and as a drug in the treatment of various diseases. NDMAP has also been used in research to explore the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs on the human body.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of scientific research applications. It has been used in the study of enzyme mechanisms, drug metabolism, and drug action. It has also been used to investigate the pharmacokinetics and pharmacodynamics of drugs, as well as to study the biochemical and physiological effects of drugs on the human body. This compound has also been used in the development of new drugs and to explore new therapeutic strategies for the treatment of various diseases.
Mecanismo De Acción
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the metabolism of folic acid, which is essential for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, this compound can inhibit the growth of certain bacteria and cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and cancer cells, as well as to reduce inflammation and pain. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-viral properties. In addition, this compound has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a versatile compound that can be used in a wide range of experiments. However, this compound has some limitations for use in laboratory experiments. It is a relatively unstable compound, and its solubility in water is limited. In addition, it can be difficult to control the reaction conditions when using this compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide. These include further investigation of its mechanism of action, as well as its potential use in drug development and therapeutic strategies. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential use in the study of enzyme mechanisms and drug metabolism. Finally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments.
Métodos De Síntesis
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can be synthesized using several different methods. The most common method is the reaction of dimethylaminopyrimidine with 2,3-dihydro-1-benzofuran-5-sulfonamide in aqueous solution. This reaction produces this compound as a yellow crystalline solid. Other methods of synthesis include the reaction of dimethylaminopyrimidine with 3-methyl-2-benzofuran-5-sulfonamide in aqueous solution, and the reaction of dimethylaminopyrimidine with 2-benzofuran-5-sulfonamide in aqueous solution.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)14-15-8-11(9-16-14)17-22(19,20)12-3-4-13-10(7-12)5-6-21-13/h3-4,7-9,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGFTCPCRCUZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429056.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)
![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)


